molecular formula C13H3F9O B14596047 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol CAS No. 60008-51-7

2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol

Katalognummer: B14596047
CAS-Nummer: 60008-51-7
Molekulargewicht: 346.15 g/mol
InChI-Schlüssel: NVQUGJBNXSTCMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol is a highly fluorinated organic compound with the molecular formula C12HF9O. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol typically involves the reaction of pentafluorobenzyl chloride with 2,3,5,6-tetrafluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological molecules. This can lead to the modulation of biochemical pathways and the exertion of specific effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,5,6-Tetrafluorophenol
  • Pentafluorophenol
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

Uniqueness

2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol is unique due to its high degree of fluorination and the presence of both tetrafluorophenyl and pentafluorophenyl groups. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

60008-51-7

Molekularformel

C13H3F9O

Molekulargewicht

346.15 g/mol

IUPAC-Name

2,3,5,6-tetrafluoro-4-[(2,3,4,5,6-pentafluorophenyl)methyl]phenol

InChI

InChI=1S/C13H3F9O/c14-4-2(5(15)9(19)10(20)8(4)18)1-3-6(16)11(21)13(23)12(22)7(3)17/h23H,1H2

InChI-Schlüssel

NVQUGJBNXSTCMB-UHFFFAOYSA-N

Kanonische SMILES

C(C1=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.